molecular formula C17H19ClN4O B1662177 Alosetron hydrochloride CAS No. 132414-02-9

Alosetron hydrochloride

カタログ番号: B1662177
CAS番号: 132414-02-9
分子量: 330.8 g/mol
InChIキー: FNYQZOVOVDSGJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alosetron hydrochloride is a potent and selective serotonin (5-HT3) receptor antagonist . Its primary research application is in the study of gastrointestinal physiology and pathophysiology, particularly mechanisms related to irritable bowel syndrome with diarrhea (IBS-D) . The compound exerts its effects by blocking 5-HT3 receptors in the enteric nervous system of the gastrointestinal tract . This antagonism modulates serotonin-sensitive GI processes, leading to the inhibition of peristalsis, slowed colonic transit time, and a reduction in visceral pain perception . Researchers value this compound for its ability to decrease intestinal secretion and dampen afferent pain signals, providing a valuable tool for investigating gut motility, secretion, and sensory functions . The product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQZOVOVDSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044208
Record name Alosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

122852-69-1
Record name Alosetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122852-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alosetron hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alosetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

288-291 °C
Record name ALOSETRON HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

準備方法

Traditional Synthesis Methods

Sodium Hydride-Mediated Condensation

The inaugural synthetic route, described in U.S. Pat. No. 5,360,800, involved condensing 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (II) with 4-chloromethyl-5-methylimidazole using sodium hydride. This strong base facilitated nucleophilic substitution but posed significant hazards:

  • Safety Risks : Sodium hydride’s pyrophoric nature required inert atmospheres and specialized equipment.
  • Yield Limitations : Reactions frequently stalled at 60% conversion due to side reactions and incomplete deprotonation.
  • Purification Complexity : Crude products contained up to 5% impurities, necessitating multiple recrystallizations.

Acid-Catalyzed Approaches

U.S. Pat. No. 6,175,014 introduced mineral acids (HCl, p-toluenesulfonic acid) as catalysts, replacing sodium hydride. While safer, these methods suffered from:

  • Extended Reaction Times : 24–48 hours at 80–100°C.
  • Moderate Purity : Initial post-reaction purity of 85–90%, requiring additional steps like column chromatography.

Advanced Preparation Techniques

Condensation Reaction Optimization

The 2012 patent (US20120178937A1) revolutionized alosetron synthesis by employing trifluoroacetic acid (TFA) as a dual solvent and catalyst. Key innovations include:

Solvent and Catalyst Synergy
  • TFA Advantages : Enhanced protonation of the imidazole hydroxyl group, accelerating nucleophilic attack on intermediate (II).
  • Temperature Efficiency : Reactions completed in 4–6 hours at 100–150°C, versus 24+ hours in prior methods.
  • Solvent Compatibility : Polar aprotic solvents (dimethylformamide, dimethylacetamide) improved reactant solubility without side reactions.

Table 1: Reaction Conditions for Alosetron Condensation

Parameter Traditional (NaH) Advanced (TFA)
Catalyst Sodium hydride Trifluoroacetic acid
Temperature (°C) 25–40 100–150
Time (hours) 8–12 4–6
Yield (%) 60 85–90
Purity Post-Reaction (%) 70–75 92–95
Protected Intermediate Strategy

To prevent imidazole degradation, 4-hydroxymethyl-5-methylimidazole (III) was protected with t-butyloxy carbonyl (BOC):

  • Protection : Reacting (III) with di-tert-butyl dicarbonate in acetonitrile/sodium carbonate.
  • Condensation : BOC-protected (III) reacted with (II) in TFA/DMF, achieving 90% conversion.
  • Deprotection : Acidic hydrolysis removed BOC, yielding alosetron free base.

Purification Processes

Organic Acid Recrystallization

Crude alosetron free base was purified using acetic acid or methanesulfonic acid in acetone/water mixtures:

  • Impurity Removal : Reduced compound IV to <0.05%.
  • Crystallization Efficiency : Single-step purity increased from 92% to 99.3%.

Table 2: Purity Enhancement via Solvent Systems

Solvent Combination Purity (%) Impurity IV (%)
Acetone/Water 99.3 0.08
Methanol/Ethyl Acetate 98.7 0.12
Dichloromethane/Hexane 97.5 0.21
Hydrochloride Salt Formation

Alosetron free base was treated with HCl gas in ethanol, yielding the hydrochloride salt:

  • Particle Size Control : Micronization produced 90% particles <25 µm, optimizing dissolution.
  • Stability : Hygroscopicity minimized by using anhydrous ethanol during salt formation.

Particle Size Control and Micronization

To ensure consistent bioavailability, alosetron hydrochloride undergoes jet milling:

  • Target Distribution : D90 ≤25 µm, D50 ≤10 µm.
  • Process Parameters :
    • Feed Rate : 2–5 kg/hour
    • Nozzle Pressure : 6–8 bar
    • Cyclone Separation : 80% efficiency

Comparative Analysis of Methodologies

Table 3: Industrial Viability Assessment

Metric U.S. Pat. No. 5,360,800 U.S. Pat. No. 6,175,014 US20120178937A1
Capital Cost High (explosion-proof) Moderate Low
Operating Cost ($/kg) 12,000 8,500 5,200
Environmental Impact High (NaH waste) Moderate (acid neutralization) Low (TFA recovery)
Regulatory Compliance Challenging Acceptable Excellent

化学反応の分析

反応の種類: アロセトロン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含みます。

    還元: この反応は、水素の付加または酸素の除去を含みます。

    置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを含みます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: 一般的な試薬には、ハロゲンと求核剤があります。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱ヒドロキシル化誘導体を生成する可能性があります .

4. 科学研究への応用

アロセトロン塩酸塩は、いくつかの科学研究への応用があります。

科学的研究の応用

Clinical Applications

1. Management of IBS-D:

  • Target Population: Alosetron is specifically indicated for women with severe IBS-D who have not responded adequately to conventional therapies. This demographic is critical since IBS-D affects a significant portion of the population, particularly women .
  • Efficacy: Clinical trials have demonstrated that alosetron significantly improves symptoms of IBS-D, including abdominal pain, stool frequency, and consistency. In a randomized controlled trial, patients receiving alosetron reported adequate relief from symptoms compared to those on placebo .

2. Risk Management:

  • Due to its association with serious adverse effects such as ischemic colitis and severe constipation, alosetron's use is tightly regulated under a Risk Evaluation and Mitigation Strategy (REMS). This includes restrictions on prescribing and monitoring requirements to ensure patient safety .

Pharmacokinetics

  • Absorption: Alosetron is rapidly absorbed with an absolute bioavailability of 50-60%. Peak plasma concentrations are typically reached within one hour post-administration.
  • Distribution: It has a large volume of distribution (65 to 95 L) and is approximately 82% protein-bound.
  • Metabolism: The drug undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of alosetron:

StudyDesignPopulationDosageOutcomes
Controlled Trial Randomized, double-blind626 women with IBS-D1 mg twice daily for 12 weeksSignificant improvement in abdominal pain and stool consistency compared to placebo
Post-Marketing Surveillance Observational studyFemale patients post-reintroductionVariableOngoing monitoring for adverse events; highlighted concerns over ischemic colitis rates

Current Usage Trends

Despite its effectiveness, the use of alosetron remains limited due to safety concerns and regulatory restrictions. Newer therapies for IBS-D, such as eluxadoline and rifaximin, have emerged in the market, providing additional options for patients. These newer agents are often preferred due to their favorable safety profiles .

作用機序

アロセトロン塩酸塩は、セロトニン5-HT3受容体を選択的に拮抗することによって効果を発揮します。これらの受容体は、消化管の腸神経に分布する非選択的カチオンチャネルです。 アロセトロン塩酸塩は、これらの受容体を阻害することによって、内臓痛、結腸通過、消化管分泌の調節を調節し、IBS症状を効果的に制御します .

類似化合物:

    オンダンセトロン: 悪心と嘔吐を予防するために使用される別の5-HT3受容体拮抗薬です。

    グラニセトロン: 化学療法や放射線療法による悪心と嘔吐を予防するために使用されます。

    パロノセトロン: 化学療法による悪心と嘔吐を予防するために使用されます。

独自性: アロセトロン塩酸塩は、女性における重度の下痢優勢型IBSに特異的に使用される点が特徴です。 他の5-HT3受容体拮抗薬とは異なり、悪心や嘔吐ではなく、消化器疾患に主に使用されます .

類似化合物との比較

Comparative Data Table

Parameter Alosetron Hydrochloride Ramosetron Mebeverine AM9405
Target 5-HT₃ receptor antagonist 5-HT₃ antagonist Antispasmodic CB1/5-HT₃ agonist
Indication Severe IBS-D (women) IBS-D (Asia) General IBS Preclinical GI use
Efficacy in IBS-D Superior to placebo Moderate Limited Not established
Common Adverse Events Constipation, ischemic colitis Constipation (mild) Bloating, dizziness Not reported
Regulatory Status Restricted (REMS) Approved in Asia General use Investigational

Key Differentiators of this compound

  • Gender-Specific Approval : Only 5-HT₃ antagonist approved for women with severe IBS-D , reflecting sex-specific efficacy in clinical trials .
  • Risk-Benefit Profile : Despite safety concerns, its benefits in refractory IBS-D outweigh risks under monitored use .
  • Pharmacokinetics : Metabolized via CYP2C9 and 3A4, necessitating caution with CYP3A4 substrates (e.g., alprazolam) .

生物活性

Alosetron hydrochloride, marketed as Lotronex, is a selective serotonin type 3 (5-HT3) receptor antagonist primarily used in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Its biological activity is characterized by its effects on gastrointestinal motility, visceral pain modulation, and fluid secretion. This article explores the compound's pharmacodynamics, clinical efficacy, and safety profile through various studies and findings.

Alosetron exerts its biological effects by blocking 5-HT3 receptors located in the gastrointestinal tract. This blockade leads to:

  • Reduction in visceral pain : By inhibiting the activation of these receptors, alosetron decreases the sensitivity of the gut to painful stimuli.
  • Altered colonic transit : Alosetron slows colonic transit time, which is beneficial for patients suffering from diarrhea.
  • Increased colonic compliance : It enhances the ability of the colon to accommodate stool without discomfort.

Pharmacokinetics

Alosetron is extensively metabolized in the liver, primarily via cytochrome P450 enzymes. Key pharmacokinetic parameters include:

ParameterValue
Oral bioavailabilityApproximately 50%
Peak plasma concentrationAchieved within 1-2 hours
Half-life1.5 to 2 hours
Renal clearanceApproximately 94 mL/min

The drug does not significantly inhibit CYP3A4 and has minimal interactions with other medications metabolized through this pathway .

Randomized Controlled Trials

Several clinical trials have assessed alosetron's efficacy in treating IBS-D:

  • Efficacy in Pain Relief :
    • A study involving 626 female patients demonstrated that alosetron (1 mg twice daily) significantly improved IBS symptoms compared to placebo. The primary endpoint was adequate relief of IBS pain and discomfort, with a responder rate of 41% in the alosetron group versus 26% in the placebo group (p<0.001) .
  • Impact on Bowel Symptoms :
    • Alosetron treatment resulted in significant reductions in stool frequency and urgency. By week four, patients reported firmer stools and a decrease in urgency symptoms .

Case Studies

In clinical practice settings, alosetron has shown consistent improvement in IBS-D symptoms:

  • A retrospective analysis reported that approximately 70% of patients experienced significant relief from fecal urgency and abdominal pain after four weeks of treatment with alosetron . The percentage of patients free from fecal urgency increased from 4.7% at baseline to nearly 40% by the end of treatment.

Safety Profile

While alosetron is effective, it has been associated with serious adverse events such as ischemic colitis and severe constipation. The incidence rates are relatively low but warrant caution:

Adverse EventIncidence Rate (%)
Ischemic colitis0.15
Severe constipationVaries; specific rates not well-documented

Most cases of ischemic colitis occurred within the first month of treatment, and symptoms were generally transient without long-term consequences .

Q & A

Q. What is the mechanism of action of Alosetron hydrochloride as a 5-HT3 receptor antagonist, and what experimental approaches are used to validate its selectivity and potency?

this compound selectively antagonizes 5-HT3 receptors, inhibiting serotonin-mediated gastrointestinal signaling. Key validation methods include:

  • Receptor binding assays : Measure displacement of radiolabeled ligands (e.g., [³H]-GR65630) to determine IC₅₀ values. For example, Alosetron showed IC₅₀ of ~55 nM in guinea pig neuronal preparations .
  • Functional assays : Assess inhibition of 5-HT3-induced depolarization in isolated ileum or mucosal-submucosal neurons .
  • Selectivity profiling : Compare binding affinities against other 5-HT receptor subtypes (e.g., 5-HT4, 5-HT2A) to confirm specificity .

Q. How is this compound synthesized, and what are the critical steps in its chemical characterization?

The synthesis involves:

  • Stepwise alkylation : Reaction of tetrahydro-pyridonindol-1-one with dimethyl sulfate under basic conditions to form intermediates .
  • Salt formation : Treatment of the free base with dry HCl in acetone to yield the hydrochloride salt .
  • Characterization : Use of NMR, HPLC, and mass spectrometry to confirm purity (>98%) and structural integrity. CAS registry (122852-69-1) and molecular weight (330.8 g/mol) are critical identifiers .

Q. What are the key pharmacological targets and pathways associated with this compound in the context of gastrointestinal disorders?

Alosetron primarily modulates:

  • 5-HT3 receptors : Expressed on enteric neurons, regulating visceral pain signaling and gut motility .
  • Inflammatory pathways : Indirectly reduces pro-inflammatory cytokine release by inhibiting afferent nerve activation .
  • Clinical relevance : Slows colonic transit in irritable bowel syndrome (IBS) models and attenuates rectal distension-induced nociception in dogs .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations and QSAR models be applied to study the interaction between this compound and the 5-HT3 receptor?

  • MD simulations : Track binding stability by analyzing hydrogen bonds and hydrophobic interactions between Alosetron and receptor residues (e.g., Val288, Ser289, Gly314) over 100-ns trajectories .
  • 3D-QSAR models : Use Comparative Molecular Field Analysis (CoMFA) to correlate structural features (e.g., methylimidazole group) with antagonist activity. Validate models via Y-randomization tests and cross-validation (q² > 0.5) .
  • MM/GBSA calculations : Estimate binding free energy (−ΔG) to prioritize lead compounds for further testing .

Q. What methodological challenges arise when analyzing contradictory data from clinical trials evaluating this compound’s efficacy in different patient subgroups?

  • Subgroup heterogeneity : Stratify patients by sex (female predominance), IBS subtype (diarrhea-predominant), and genetic factors (e.g., 5-HT3 receptor polymorphisms) .
  • Endpoint variability : Standardize outcomes (e.g., pain relief, stool consistency) using validated scales like the IBS Severity Scoring System .
  • Safety confounders : Address adverse events (e.g., ischemic colitis) by implementing strict inclusion criteria and post-marketing surveillance .

Q. What in silico and in vitro approaches are recommended for comparing the binding affinities of this compound with other 5-HT3 receptor antagonists?

  • Docking studies : Compare binding poses of Alosetron, Ondansetron, and Granisetron using crystal structures of the 5-HT3 receptor (PDB ID: 6NP0). Alosetron’s imidazole ring forms critical π-π interactions with Trp156 .
  • Competitive radioligand assays : Determine Ki values in human recombinant 5-HT3A receptors. Alosetron exhibits higher selectivity (Ki = 0.091 nM) than Ondansetron (Ki = 0.483 nM) .
  • Functional antagonism : Measure inhibition of 5-HT-evoked currents in HEK293 cells expressing 5-HT3 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alosetron hydrochloride
Reactant of Route 2
Reactant of Route 2
Alosetron hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。